molecular formula C15H13FN4O2 B2830242 5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415531-46-1

5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B2830242
CAS RN: 2415531-46-1
M. Wt: 300.293
InChI Key: CMYUGMWIGXBSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several interesting functional groups, including a pyrrole ring and a quinazolin ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Quinazolin is a fused ring system incorporating a benzene ring and a pyrimidine ring . These types of structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole and quinazolin rings, followed by their fusion and the addition of the various substituents . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and quinazolin rings, along with the various substituents. The pyrrole ring is a five-membered ring with one nitrogen atom, while the quinazolin ring is a fused ring system incorporating a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole and quinazolin rings could potentially undergo various types of reactions, including electrophilic substitution, nucleophilic substitution, and others .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds containing pyrrole and quinazolin rings have been found to have various types of biological activity, including anticancer, antibacterial, antifungal, and others .

properties

IUPAC Name

5-(6-fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-19-14(21)10-5-20(6-11(10)15(19)22)13-9-4-8(16)2-3-12(9)17-7-18-13/h2-4,7,10-11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYUGMWIGXBSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.